Sub-Nanomolar TGFβR1 Biochemical Potency: TGFbetaRI-IN-3 vs. Galunisertib, Vactosertib, SB-431542, and LY-364947
TGFbetaRI-IN-3 inhibits recombinant human TGFβR1 (ALK5) with an IC50 of 0.79 nM, as measured in a cell-free kinase assay and confirmed in HEK293 cell-based assay [1]. This represents a 71-fold improvement in potency over Galunisertib (LY2157299; IC50 = 56 nM, cell-free assay), a 14-fold improvement over Vactosertib (TEW-7197; IC50 = 11 nM), and a 119-fold improvement over the widely used tool compound SB-431542 (IC50 = 94 nM) . Even compared with the highly potent RepSox (ALK5 autophosphorylation IC50 = 4 nM), TGFbetaRI-IN-3 retains a 5-fold biochemical potency advantage . The sub-nanomolar IC50 translates to substantially lower compound consumption in dose-response studies, extending the experimental utility of each milligram procured.
| Evidence Dimension | Biochemical IC50 against TGFβR1/ALK5 kinase domain (cell-free assay) |
|---|---|
| Target Compound Data | TGFbetaRI-IN-3: IC50 = 0.79 nM |
| Comparator Or Baseline | Galunisertib: IC50 = 56 nM; Vactosertib: IC50 = 11 nM; SB-431542: IC50 = 94 nM; LY-364947: IC50 = 59 nM; RepSox: IC50 = 4 nM (autophosphorylation) / 23 nM (ATP binding) |
| Quantified Difference | 71-fold more potent than Galunisertib; 14-fold vs. Vactosertib; 119-fold vs. SB-431542; 75-fold vs. LY-364947; 5-fold vs. RepSox autophosphorylation |
| Conditions | Recombinant human TGFβR1 kinase domain; cell-free ADP-Glo or radioisotopic kinase assay; ATP concentrations ~4-10 µM (varies by study) |
Why This Matters
Sub-nanomolar potency minimizes the mass of compound required per experiment, reducing procurement frequency and cost per data point, while ensuring complete target engagement at low nanomolar concentrations in cellular systems.
- [1] BindingDB BDBM50579189. TGFbetaRI-IN-3 IC50 = 0.79 nM for human TGFβR1 in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50579189 View Source
